molecular formula C9H13N3O B13092155 (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile

(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile

Cat. No.: B13092155
M. Wt: 179.22 g/mol
InChI Key: MQJFJNDOSAEMKX-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile is a complex organic compound with a unique structure that includes a pyrido[1,2-a]pyrazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amine and a ketone, the compound can be synthesized through a series of condensation and cyclization reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the required quality standards.

Chemical Reactions Analysis

Types of Reactions

(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atoms in the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, thereby modulating the activity of the target molecule. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carboxamide
  • (6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-methyl

Uniqueness

(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

(6S,9aS)-1-oxo-2,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-6-carbonitrile

InChI

InChI=1S/C9H13N3O/c10-6-7-2-1-3-8-9(13)11-4-5-12(7)8/h7-8H,1-5H2,(H,11,13)/t7-,8-/m0/s1

InChI Key

MQJFJNDOSAEMKX-YUMQZZPRSA-N

Isomeric SMILES

C1C[C@H](N2CCNC(=O)[C@@H]2C1)C#N

Canonical SMILES

C1CC(N2CCNC(=O)C2C1)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.